

A Comparative Analysis of 4-Ethylamphetamine and 4-Ethylmethcathinone: Structure and Function

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Compound of Interest

Compound Name: 4-Ethylamphetamine

Cat. No.: B12716217

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This guide provides a detailed structural and functional comparison of **4-Ethylamphetamine** (4-EA) and 4-Ethylmethcathinone (4-EMC) for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and structure-activity relationships of related compounds.

Structural Comparison

4-Ethylamphetamine (4-EA) and 4-Ethylmethcathinone (4-EMC) are both substituted phenethylamines, sharing a common core structure. However, a key structural distinction dictates their classification into different chemical families and influences their pharmacological profiles. 4-EMC possesses a β -keto group on the propane side chain, a defining feature of substituted cathinones, which is absent in the amphetamine structure of 4-EA.^{[1][2][3]}

Feature	4-Ethylamphetamine (4-EA)	4-Ethylmethcathinone (4-EMC)
Chemical Name	1-(4-ethylphenyl)propan-2-amine	1-(4-ethylphenyl)-2-(methylamino)propan-1-one
Chemical Class	Substituted Amphetamine	Substituted Cathinone
Molecular Formula	C ₁₁ H ₁₇ N	C ₁₂ H ₁₇ NO
Molar Mass	163.26 g/mol	191.27 g/mol
Key Structural Difference	Absence of a β -keto group	Presence of a β -keto group on the propane chain

Functional Comparison: Interaction with Monoamine Transporters

The primary mechanism of action for both 4-EA and 4-EMC involves the modulation of monoamine neurotransmitter systems by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^[4] However, the nature and potency of these interactions are expected to differ based on their structural characteristics.

Quantitative Data on Monoamine Transporter Interaction

Direct experimental data for **4-Ethylamphetamine** (4-EA) is limited. The following table includes data for the closely related compound N-ethylamphetamine and provides context through the structure-activity relationships of N-alkylated amphetamines. For 4-Ethylmethcathinone (4-EMC), data for its structural isomer 4-methylethcathinone (4-MEC) is presented as a proxy, given their close structural similarity.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀ values in nM)

Compound	Dopamine Transporter (DAT)	Norepinephrin e Transporter (NET)	Serotonin Transporter (SERT)	Data Source
N-Ethylamphetamin e	-	-	-	Data not available
4-Methylethcathino ne (4-MEC)	810	130	510	[5]
(proxy for 4- EMC)				

Table 2: Monoamine Release (EC₅₀ values in nM)

Compound	Dopamine Release	Norepinephrin e Release	Serotonin Release	Data Source
N-Ethylamphetamin e	88.5	Data not available	Data not available	Inferred from related compounds
4-Methylethcathino ne (4-MEC)	-	Releases	Releases	[5]
(proxy for 4- EMC)				

Interpretation of Functional Data:

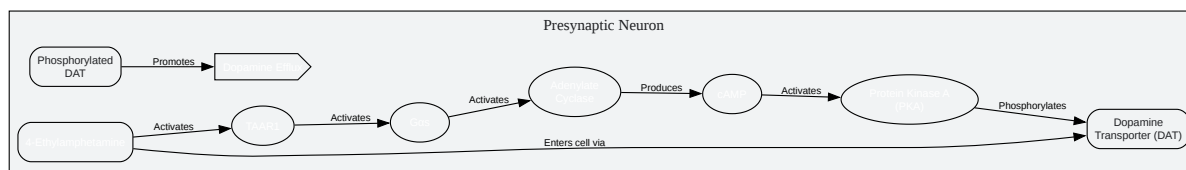
- **4-Ethylamphetamine (4-EA):** Based on studies of N-alkylated amphetamines, increasing the N-alkyl chain length generally decreases potency as a dopamine releasing agent.[6] Therefore, 4-EA is predicted to be a releasing agent for dopamine and norepinephrine, but likely less potent than amphetamine or methamphetamine. Its effects on serotonin are less clear without direct experimental data.

- 4-Ethylmethcathinone (4-EMC): As a structural isomer of 4-MEC, 4-EMC is expected to be a non-selective inhibitor of all three monoamine transporters (DAT, NET, and SERT) and a serotonin releasing agent.[5] The presence of the β -keto group in cathinones generally reduces their ability to cross the blood-brain barrier compared to their amphetamine counterparts, which may influence their overall potency and duration of action.

Signaling Pathways

4-Ethylamphetamine and the TAAR1 Signaling Pathway

Substituted amphetamines like 4-EA are known to act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[7][8][9] Activation of TAAR1 initiates downstream signaling cascades that modulate the activity of monoamine transporters.

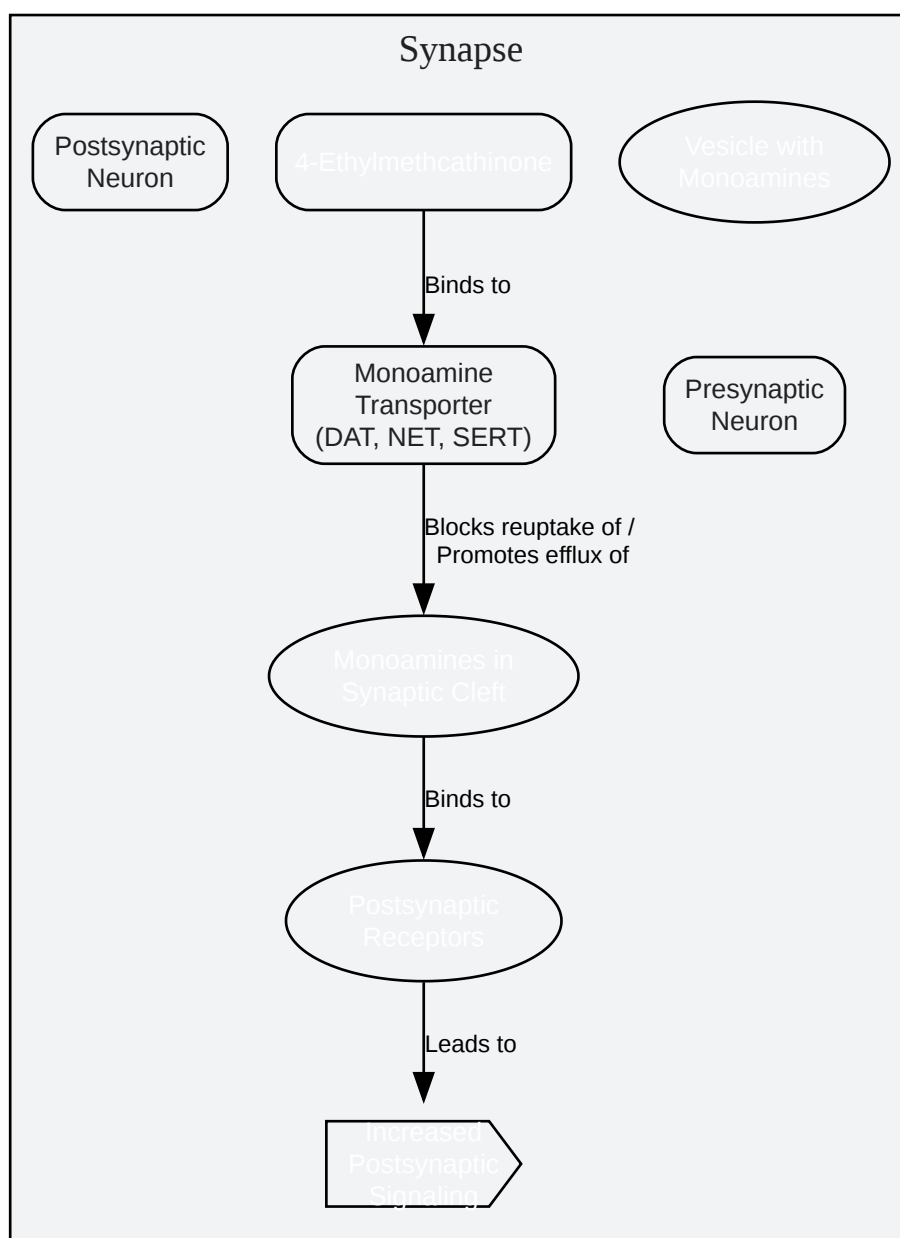


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Amphetamine-TAAR1 Signaling Pathway

4-Ethylmethcathinone and Monoamine Transporter Interaction

Substituted cathinones, such as 4-EMC, primarily exert their effects through direct interaction with monoamine transporters, acting as either reuptake inhibitors or releasing agents.[4]



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Cathinone-Monoamine Transporter Interaction

Experimental Protocols

A. In Vitro Monoamine Transporter Uptake Inhibition Assay

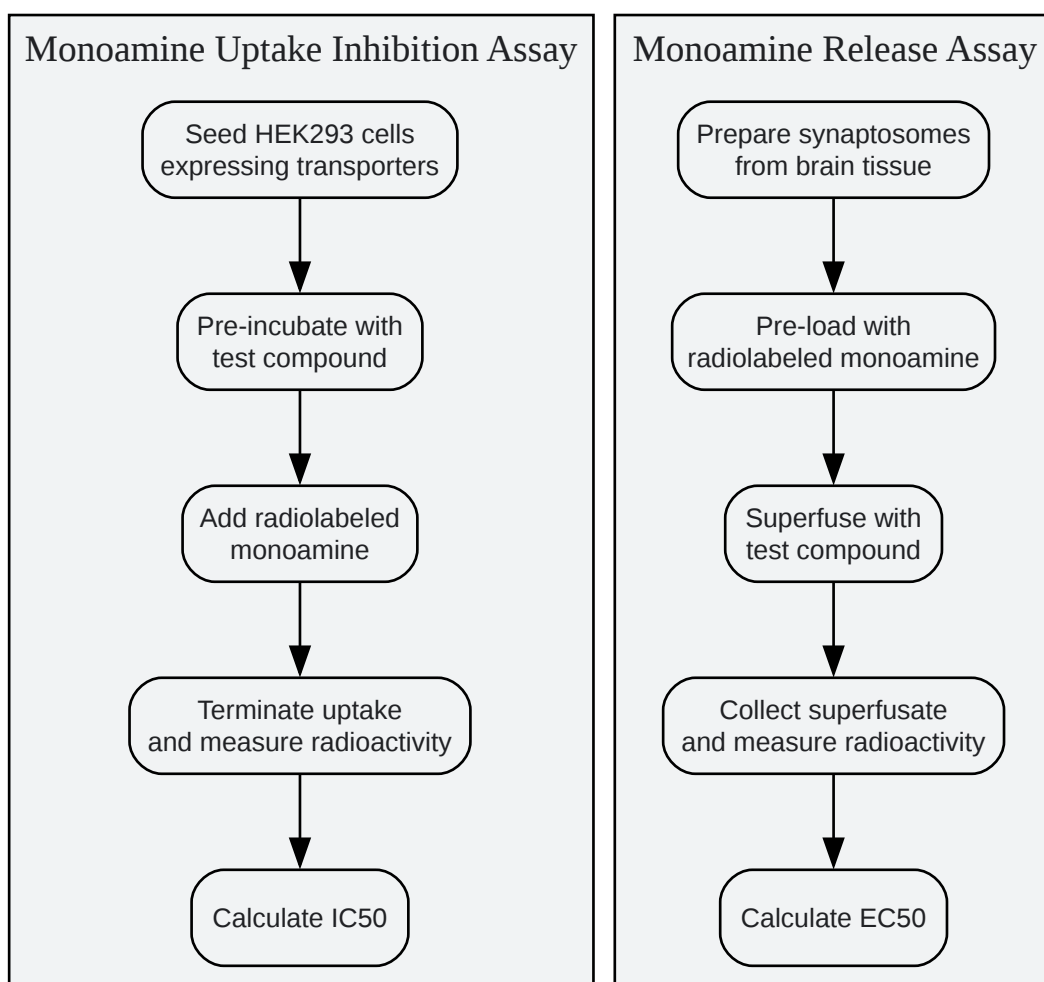
This protocol is used to determine the concentration of a compound required to inhibit 50% of monoamine uptake (IC₅₀) by their respective transporters.

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
- Assay Procedure:
 - Cells are seeded in 96-well plates and grown to confluency.
 - On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
 - Cells are pre-incubated with various concentrations of the test compound (e.g., 4-EA or 4-EMC) or a vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.
 - A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate the uptake reaction.
 - Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
 - The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
 - Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

B. In Vitro Monoamine Release Assay

This protocol measures the ability of a compound to induce the release of pre-loaded monoamines from synaptosomes.

- Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.
- Assay Procedure:
 - Synaptosomes are pre-loaded with a radiolabeled monoamine by incubation in KRH buffer containing the radiotracer.
 - The pre-loaded synaptosomes are then washed and resuspended in fresh KRH buffer.
 - The synaptosome suspension is superfused with buffer, and baseline release of radioactivity is collected.
 - The test compound (e.g., 4-EA or 4-EMC) at various concentrations is then added to the superfusion buffer.
 - Fractions of the superfusate are collected over time to measure the amount of radioactivity released.
 - At the end of the experiment, a high concentration of a known releasing agent (e.g., amphetamine) is often used to induce maximal release.
- Data Analysis: The amount of radioactivity in each fraction is quantified. The release is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the experiment. EC₅₀ values (the concentration that produces 50% of the maximal release) are calculated from the concentration-response curves.



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Experimental Workflows

Conclusion

4-Ethylamphetamine and 4-Ethylmethcathinone, while structurally related, exhibit distinct pharmacological profiles due to the presence of a β -keto group in 4-EMC. Based on available data and structure-activity relationships, 4-EA is likely a monoamine releasing agent with a preference for dopamine and norepinephrine, whereas 4-EMC is expected to be a non-selective monoamine transporter inhibitor and serotonin releaser. The amphetamine structure of 4-EA also suggests a potential interaction with the intracellular TAAR1 receptor, adding another layer to its mechanism of action that is not typically observed with cathinones. Further direct comparative studies are necessary to fully elucidate the quantitative differences in their

potencies and functional effects. The experimental protocols provided herein offer a framework for conducting such investigations.

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